

# Spectroscopic Characterization of 2-Chloro-4-(hydroxymethyl)phenol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-4-(hydroxymethyl)phenol

Cat. No.: B008555

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-4-(hydroxymethyl)phenol** (CAS No. 21973-35-5), a key intermediate in various chemical syntheses. The following sections detail its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable reference data for researchers, scientists, and professionals in drug development and materials science.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Chloro-4-(hydroxymethyl)phenol** by providing information about the hydrogen ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) atomic environments within the molecule.

## Data Presentation

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Chloro-4-(hydroxymethyl)phenol**

<sup>1</sup> H NMR Data
Assignment
H-3
H-5
H-6
-CH <sub>2</sub> -
-OH (phenolic)
-OH (benzylic)
<sup>13</sup> C NMR Data
Assignment
C-1
C-2
C-3
C-4
C-5
C-6
-CH <sub>2</sub> -

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). Data is referenced from the Spectral Database for Organic Compounds (SDBS).

## Experimental Protocol

The following provides a representative methodology for acquiring NMR spectra of **2-Chloro-4-(hydroxymethyl)phenol**.

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl<sub>3</sub>) or Deuterated Dimethyl

Sulfoxide (DMSO- $d_6$ ), within a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard ( $\delta = 0.00$  ppm).

- **Instrumentation:** Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** The experiment is run at room temperature. Key parameters include a  $90^\circ$  pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired. This experiment requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software. The chemical shifts are then referenced to the internal standard.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

## Data Presentation

Table 2: Key IR Absorption Bands for **2-Chloro-4-(hydroxymethyl)phenol**

Frequency (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group Assignment
~3400-3200	Strong, Broad	O-H stretch	Phenolic and Alcoholic -OH
~3050-3010	Medium	C-H stretch	Aromatic C-H
~2920, ~2850	Medium	C-H stretch	Methylene (-CH <sub>2</sub> -)
~1600, ~1490	Medium-Strong	C=C stretch	Aromatic ring
~1230	Strong	C-O stretch	Phenolic C-O
~1050	Strong	C-O stretch	Primary alcohol C-O
~820	Strong	C-H bend	1,2,4-trisubstituted benzene
~740	Strong	C-Cl stretch	Aryl chloride

Note: Frequencies ( $\nu$ ) are reported in reciprocal centimeters (cm<sup>-1</sup>). Data is based on typical ranges for the specified functional groups.

## Experimental Protocol

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr (Potassium Bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm<sup>-1</sup>. Multiple scans (e.g., 16 or 32) are averaged to enhance the signal quality.
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural details based on its fragmentation pattern upon ionization.

### Data Presentation

Table 3: Mass Spectrometry Data (Electron Ionization) for **2-Chloro-4-(hydroxymethyl)phenol**

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment Identity
158 / 160	High	[M] <sup>+</sup> , [M+2] <sup>+</sup> (Molecular ion peak and its isotope peak, characteristic 3:1 ratio for one chlorine atom)
141 / 143	Medium	[M - OH] <sup>+</sup> (Loss of hydroxyl radical)
129 / 131	Medium	[M - CH <sub>2</sub> OH] <sup>+</sup> (Loss of hydroxymethyl radical)
122	High	[M - HCl] <sup>+</sup> (Loss of hydrogen chloride)
93	Medium	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup> (Fragment resulting from loss of HCl and CH <sub>2</sub> O)
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation, a common fragment for aromatic compounds)

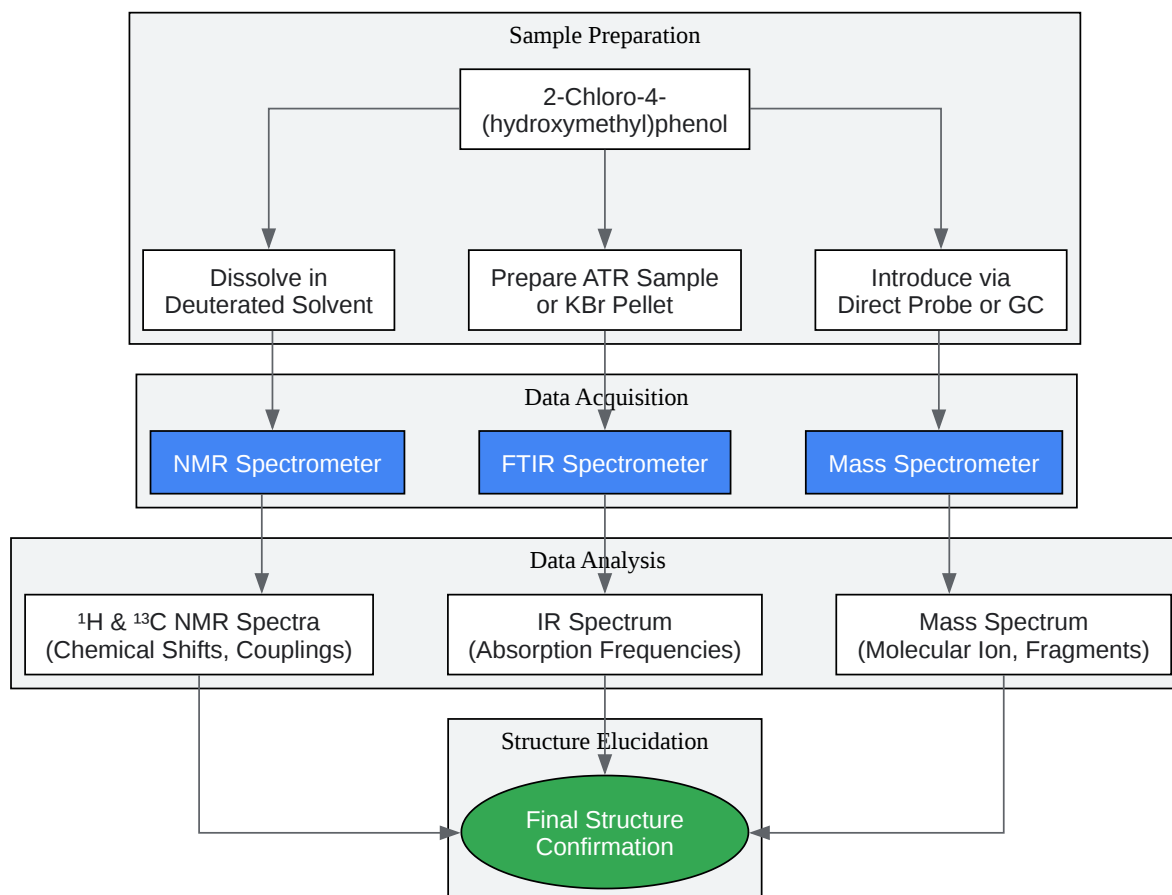
Note: The presence of two peaks with a ~3:1 intensity ratio (e.g., m/z 158 and 160) is a distinctive signature of a molecule containing one chlorine atom, due to the natural abundance of the <sup>35</sup>Cl and <sup>37</sup>Cl isotopes.

### Experimental Protocol

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

## Integrated Spectroscopic Analysis Workflow

The unambiguous structural confirmation of **2-Chloro-4-(hydroxymethyl)phenol** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates this integrated approach.



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